molecular formula C16H12O3 B191842 7-Methoxyflavone CAS No. 22395-22-8

7-Methoxyflavone

Cat. No.: B191842
CAS No.: 22395-22-8
M. Wt: 252.26 g/mol
InChI Key: QKNDCRMJDZLFEG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

7-Methoxyflavone is a flavonoid compound that primarily targets the aromatase enzyme, also known as cytochrome P450 19 (CYP19) . Aromatase plays a crucial role in the synthesis of estrogens from androgens . It also targets α-glucosidase, an enzyme involved in carbohydrate metabolism .

Mode of Action

this compound interacts with its targets by inhibiting their activity. It inhibits the aromatase enzyme, thereby reducing the conversion of androgens to estrogens . It also inhibits α-glucosidase, which could potentially influence glucose metabolism .

Biochemical Pathways

The inhibition of aromatase by this compound affects the estrogen synthesis pathway, leading to a decrease in estrogen levels . The inhibition of α-glucosidase could impact the carbohydrate digestion pathway, potentially affecting glucose absorption .

Pharmacokinetics

It has been suggested that methoxyflavones have low oral bioavailability, ranging from 1 to 4% . They reach their maximum concentration within 1 to 2 hours after administration and are gradually excreted with half-lives of 3 to 6 hours .

Result of Action

The inhibition of aromatase by this compound can lead to a decrease in estrogen levels, which may have implications for conditions influenced by estrogen levels . The inhibition of α-glucosidase could potentially influence glucose metabolism, which may be relevant for conditions like diabetes . Additionally, this compound has been reported to have peripheral antinociceptive activity, indicating potential analgesic effects .

Biochemical Analysis

Biochemical Properties

7-Methoxyflavone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been suggested that this compound might change how the body breaks down chemicals called hormones . This could potentially lead to an increase in the hormone testosterone .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been suggested that this compound might influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It has been suggested that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that treatment with this compound leads to an increase in reactive oxygen species (ROS) generation and a decrease in antioxidant enzymes expression over time .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interactions with various transporters or binding proteins. For instance, it has been suggested that this compound interacts with human serum albumin, which could potentially affect its transport and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyflavone typically involves the cyclization of appropriate chalcones. One common method is the Oxa-Michael addition reaction, where 2’,4’-dihydroxy-4-methoxychalcone is cyclized using sulfuric acid as a catalyst in ethanol . This method is efficient and yields the desired flavone structure.

Industrial Production Methods: Industrial production of this compound can be achieved through the reaction of methoxyflavonoid with benzoyl chloride. This method is advantageous as it simplifies the preparation process, reduces product loss, and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

7-Methoxyflavone is structurally related to several other methoxyflavones, including:

Uniqueness: this compound stands out due to its potent peripheral antinociceptive activity and its ability to inhibit paw-licking time in the neurogenic phase of the formalin pain response . This makes it a valuable compound for developing pain management therapies.

Properties

IUPAC Name

7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNDCRMJDZLFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332790
Record name 7-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22395-22-8
Record name 7-Methoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK561AP5UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

240 mg (0.89 mmol) of 1-(2-hydroxy-4-methoxy-phenyl)-3-phenyl-propan-1,3-dione was dissolved in acetic acid, and 0.73 g (8.9 mmol) of sodium acetate was added thereto. The mixture was refluxed overnight. Acetic acid was removed by distillation under reduced pressure, and then the residue was purified by silica gel column chromatography (eluent: n-hexane/ethylacetate=5/1, v/v) to give the title compound in a yield of 70%.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 7-Methoxyflavone exert its anti-cancer effects in human colon carcinoma cells?

A1: [] this compound (HMF) induces cytotoxicity in HCT-116 cells by triggering mitochondrial-associated cell death. It initiates DNA damage and disrupts the mitochondrial membrane, leading to cytochrome c release. This process involves the downregulation of Bcl-2, activation of BID and Bax, and ultimately, caspase-3-mediated apoptosis.

Q2: What is the role of Reactive Oxygen Species (ROS) in HMF-induced apoptosis in colon cancer cells?

A2: [] ROS generation is crucial for HMF-induced endoplasmic reticulum (ER) stress, leading to intracellular Ca2+ release, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway. HMF treatment increases both mitochondrial and cytosolic ROS generation while decreasing antioxidant enzyme expression.

Q3: Does pre-treatment with antioxidants affect HMF's apoptotic activity?

A3: [] Yes, pre-treatment with the ROS scavenger N-acetyl-l-cysteine (NAC) significantly reduces HMF's apoptotic effects. NAC prevents lipid peroxidation, inhibits JNK phosphorylation, and attenuates the expression of apoptogenic marker proteins, suggesting ROS generation is central to HMF's mechanism of action.

Q4: What is the antinociceptive mechanism of action of this compound?

A4: [] this compound displays antinociceptive activity primarily through peripheral mechanisms. It effectively reduces acetic acid-induced writhing and inhibits the neurogenic phase of the formalin pain response, suggesting an action on peripheral pain receptors and/or pathways.

Q5: What is the molecular formula and weight of this compound?

A5: [] The molecular formula of this compound is C16H12O4, and its molecular weight is 268.26 g/mol.

Q6: What are the key spectroscopic features of this compound?

A6: this compound has been characterized using various spectroscopic methods, including:

    Q7: How does the presence of a 7-methoxy group influence the biological activity of flavones?

    A7: [] The 7-methoxy group appears to play a significant role in the biological activity of certain flavones. For instance, 5,6,3',4'-Tetrahydroxy-7-methoxyflavone exhibits potent proteasome inhibitory activity, suggesting the 7-methoxy group, alongside other structural features, contributes to this effect.

    Q8: What is the impact of a C2-C3 double bond in the flavone structure on its biological activity?

    A8: [] The presence or absence of a C2-C3 double bond in the flavone structure significantly affects its electrochemical properties, structure, and, consequently, its interactions with biological targets. This difference is highlighted in the contrasting cytotoxic and proliferative effects observed for 3,5 dihydroxy-7-methoxyflavone (with the double bond) and 3,5 dihydroxy-7-methoxyflavanone (without the double bond) on various cancer cell lines.

    Q9: Does the presence of hydroxyl groups at positions other than the 7-methoxy group affect the activity of flavones?

    A9: [] Yes, the presence and position of hydroxyl groups in the flavone structure significantly influence their biological activity. For instance, in the study on proteasome inhibition, the presence of a 6-hydroxy group alongside the 7-methoxy group in 5,6,3',4'-Tetrahydroxy-7-methoxyflavone was suggested to be crucial for its inhibitory effect on 26S proteasome activity.

    Q10: What are the in vitro anticancer effects of this compound?

    A10: [] In vitro studies demonstrate that this compound (HMF) effectively inhibits the growth of human colon carcinoma HCT-116 cells in a dose-dependent manner. This growth inhibition is attributed to the induction of apoptosis, a programmed cell death mechanism.

    Q11: Does this compound exhibit antiproliferative activity against other cancer cell lines?

    A11: [] Research indicates that the presence or absence of a C2-C3 double bond in the flavone structure, exemplified by 3,5 dihydroxy-7-methoxyflavone (with the double bond) and 3,5 dihydroxy-7-methoxyflavanone (without the double bond), leads to differential cytotoxicity against human cancer cells of the lung, pancreas, and colon. This suggests that modifications to the core structure of this compound can influence its anti-proliferative activity across different cancer cell types.

    Q12: What is the effect of this compound on pain perception in animal models?

    A12: [] In vivo studies in mice show that this compound exhibits significant antinociceptive effects, particularly in models of acute pain. It effectively reduces pain responses in the acetic acid-induced writhing test and the neurogenic phase of the formalin test, indicating its potential as a pain-relieving agent.

    Q13: What analytical techniques are commonly employed for the isolation and characterization of this compound and related flavonoids from natural sources?

    A13: Isolation of this compound and other flavonoids from plant materials typically involves several steps:

    • Extraction: This often involves the use of solvents with increasing polarity, such as hexane, dichloromethane, ethyl acetate, and methanol, to obtain crude extracts enriched in specific classes of compounds. [, , ]
    • Chromatographic Separation: Techniques like silica gel column chromatography, MCI gel chromatography, Sephadex LH-20 gel chromatography, and high-performance liquid chromatography (HPLC) are widely used to separate and purify individual compounds based on their polarity, size, and other physicochemical properties. [, , , , ]

    Q14: What spectroscopic methods are used for the structural elucidation of this compound?

    A14: - NMR Spectroscopy: [1H NMR, 13C NMR, 1D NMR, 2D NMR] - Provides detailed information on the hydrogen and carbon framework, including connectivities and spatial arrangements, essential for complete structure determination. [, , , , ]- Mass Spectrometry: [MS, FAB-MS, ESI-MS/MS, LC-MS] - Determines the molecular weight, fragmentation pattern, and elemental composition, aiding in structure confirmation and identification. [, , , ]- UV-Visible Spectroscopy: [UV] - Assesses the presence of chromophores and auxochromes, characteristic of the flavonoid structure. [, ]- Infrared Spectroscopy: [IR] - Identifies functional groups, further confirming the presence of specific structural features. [, ]

    Q15: What are the potential applications of this compound in different fields based on its observed biological activities?

    A15: this compound and its derivatives hold promise for various applications:

    • Oncology: The compound's demonstrated anti-proliferative and apoptosis-inducing effects in various cancer cell lines highlight its potential as an anti-cancer agent. Further research is needed to explore its efficacy and safety in preclinical and clinical settings. [, ]
    • Pain Management: this compound's potent antinociceptive activity in animal models suggests its potential for developing new pain relief medications, particularly for acute pain conditions. []
    • Drug Discovery: Understanding the structure-activity relationship of this compound, especially regarding the impact of specific functional groups on its biological activities, can guide the development of more potent and selective derivatives for various therapeutic applications. [, , ]

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